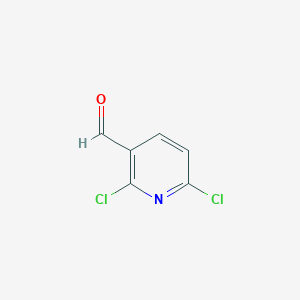

2,6-Dichloropyridine-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTMRGXKSANEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482810 | |

| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-73-9 | |

| Record name | 2,6-Dichloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloropyridine-3-carbaldehyde chemical properties

An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, also known as 2,6-dichloronicotinaldehyde (CAS No. 55304-73-9), is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core substituted with two chlorine atoms and an aldehyde group, provides a unique combination of reactive sites. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, grounding all technical information in established scientific principles.

Physicochemical & Spectroscopic Profile

The precise physical and spectroscopic properties of a compound are fundamental to its application in controlled chemical synthesis. This compound is typically supplied as a solid with a purity of 97-98%.[2]

Physical and Chemical Properties

The key identifying and computed properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55304-73-9 | [3] |

| Molecular Formula | C₆H₃Cl₂NO | [3] |

| Molecular Weight | 176.00 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-Dichloronicotinaldehyde, 2,6-Dichloro-3-pyridinecarboxaldehyde | [4] |

| Appearance | Solid at 20°C | [2] |

| Melting Point | Data not widely reported. Isomers exhibit melting points in the range of 44-83 °C. | [1] |

| Exact Mass | 174.9591691 Da | [3] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of synthetic intermediates. While full spectral data is often proprietary, the expected spectroscopic signature can be expertly predicted based on the compound's structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct signals:

-

An aldehyde proton (CHO) singlet appearing significantly downfield, typically in the δ 9.5-10.5 ppm range.

-

Two aromatic protons on the pyridine ring, which would appear as two doublets due to mutual coupling. The proton at the C4 position would likely be further downfield than the C5 proton due to the electronic environment.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.[6]

-

The aldehyde carbonyl carbon (C=O) is the most deshielded, expected around δ 190-200 ppm.

-

The two chlorine-bearing carbons (C2 and C6) would appear in the aromatic region, typically δ 150-155 ppm.

-

The remaining three aromatic carbons (C3, C4, C5) will appear in the δ 120-140 ppm range. Quaternary carbons, like C3, will typically show weaker signals.

-

IR spectroscopy is used to identify the key functional groups present.[3] The spectrum of this compound would be characterized by:

-

A strong, sharp absorption band around 1700-1710 cm⁻¹ , indicative of the C=O stretch of the aromatic aldehyde.

-

C-H stretching vibrations for the aldehyde proton, often visible as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Aromatic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region.

-

Strong C-Cl stretching absorptions in the fingerprint region, typically below 800 cm⁻¹ .

Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would show:

-

A molecular ion peak (M⁺) at m/z ≈ 175 .

-

A characteristic isotopic cluster for a dichlorinated compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be an (M+2) peak at m/z ≈ 177 and an (M+4) peak at m/z ≈ 179, with a relative intensity ratio of approximately 9:6:1 .

-

Common fragmentation patterns would include the loss of the aldehyde group (-CHO) or a chlorine atom (-Cl).

Plausible Synthetic Routes

While specific industrial synthesis protocols are proprietary, a logical and efficient route to this compound can be devised from its parent heterocycle, 2,6-dichloropyridine, which is synthesized by the high-temperature chlorination of pyridine or 2-chloropyridine.[7][8] A common method for introducing an aldehyde group onto an electron-deficient aromatic ring is the Vilsmeier-Haack reaction.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative method based on established chemical transformations.

-

Reagent Activation: In a three-necked flask under a nitrogen atmosphere, cool an equimolar mixture of phosphorus oxychloride (POCl₃) in an anhydrous solvent like N,N-dimethylformamide (DMF) to 0°C. Stir for 30 minutes to form the Vilsmeier reagent ([ClCH=N(CH₃)₂]Cl).

-

Addition of Substrate: Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Hydrolysis and Neutralization: Heat the aqueous mixture to hydrolyze the iminium salt intermediate. Subsequently, neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until a precipitate forms.

-

Isolation and Purification: The crude product can be isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification can be achieved by recrystallization or column chromatography on silica gel.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1060811-62-2: 4,6-dichloro-nicotinaldehyde [cymitquimica.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 8. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dichloropyridine-3-carbaldehyde

Introduction

2,6-Dichloropyridine-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, valued for its utility in the development of novel pharmaceutical and agrochemical agents. Its trifunctional nature—comprising a pyridine core, two chlorine substituents, and an aldehyde group—offers multiple reaction sites for molecular elaboration. Accurate structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of this compound (CAS No: 55304-73-9, Molecular Formula: C₆H₃Cl₂NO).[1] We will explore common synthetic pathways and delve into the core analytical techniques required for its characterization, emphasizing the causality behind experimental choices and the integration of data from multiple spectroscopic methods.

Caption: 2D Structure of this compound.

Part 1: Synthetic Pathways and Rationale

The structure of the target molecule often informs the most logical synthetic approach. For this compound, the primary challenge is the regioselective introduction of a formyl group onto the 2,6-dichloropyridine scaffold.

Vilsmeier-Haack Formylation of 2,6-Dichloropyridine

This is a widely employed and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] The starting material, 2,6-dichloropyridine, is commercially available.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[5][6][7]

Causality: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the Vilsmeier reagent is a potent electrophile capable of reacting with moderately activated or deactivated systems.[7] The substitution occurs at the C-3 position (meta to the nitrogen), which is the least deactivated position for electrophilic attack in a pyridine ring.

Caption: The Vilsmeier-Haack formylation pathway.

Alternative Synthetic Routes

While less common, other routes could theoretically yield the target compound:

-

Oxidation of 2,6-dichloro-3-methylpyridine: This involves the selective oxidation of the methyl group to an aldehyde.[8][9] Reagents like selenium dioxide or manganese dioxide could be employed, though controlling the oxidation to prevent the formation of the corresponding carboxylic acid can be challenging.

-

Hydrolysis of 2,6-dichloro-3-(trichloromethyl)pyridine: The trichloromethyl group can be hydrolyzed to a carboxylic acid, which can then be reduced to the aldehyde.[10][11] This multi-step process is often lower in overall yield.

Given its efficiency and directness, the Vilsmeier-Haack reaction is the preferred method, and the subsequent analytical discussion assumes the product is derived from this pathway.

Part 2: Spectroscopic Data Integration for Structure Confirmation

A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal techniques. No single method is sufficient; instead, the collective evidence provides irrefutable proof of structure.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, serving as the first checkpoint for identity.

Expertise & Experience: For halogenated compounds, the isotopic pattern is the most diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. Observing this pattern is a powerful confirmation of the presence of two chlorine atoms.

Data Summary: Expected Mass Fragments

| m/z (Daltons) | Ion Identity | Rationale for Formation |

|---|---|---|

| 175 / 177 / 179 | [M]⁺ | Molecular ion peak cluster, confirming the molecular weight and the presence of two chlorine atoms. |

| 140 / 142 | [M-Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chlorinated aromatics. |

| 146 / 148 | [M-CHO]⁺ | Loss of the formyl radical. |

| 111 | [M-2Cl]⁺ | Loss of both chlorine atoms. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ionization energy to 70 eV.

-

Data Acquisition: Acquire the spectrum over a mass range of 50-300 Da.

-

Data Analysis: Verify the molecular ion peak at m/z 175 (for ³⁵Cl isotopes).[1] Crucially, confirm the presence of the [M+2]⁺ (m/z 177) and [M+4]⁺ (m/z 179) peaks with the expected ~9:6:1 intensity ratio. Analyze fragment ions to corroborate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the functional groups present in the molecule.

Expertise & Experience: The most telling peak in the IR spectrum will be the strong, sharp absorption from the aldehyde carbonyl (C=O) stretch. Its position can be influenced by conjugation and the electronic nature of the pyridine ring. For an aromatic aldehyde, this peak is typically expected around 1700 cm⁻¹. The presence of this band provides strong evidence for the success of the formylation reaction.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3080 | Weak-Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi resonance doublet) |

| ~1705 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1550-1580 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |

| ~1100-1200 | Medium | C-H in-plane bending |

| ~700-800 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]

-

Data Analysis: Identify the key absorption bands, paying special attention to the carbonyl stretching frequency to confirm the aldehyde group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and substitution pattern of the molecule.

Expertise & Experience: The ¹H NMR spectrum will definitively show the number of different proton environments and their spatial relationships through spin-spin coupling. For this compound, we expect three distinct signals: two aromatic protons and one aldehydic proton. The coupling constant (J-value) between the two aromatic protons is characteristic of ortho-coupling (~8-9 Hz), confirming their adjacent positions on the ring. The ¹³C NMR spectrum will confirm the presence of six unique carbon atoms, with the carbonyl carbon appearing at a highly characteristic downfield shift.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~10.4 | Singlet (s) | N/A | CHO | Deshielded aldehyde proton. |

| ~8.2 | Doublet (d) | ~8.4 | H-4 | Ortho to the electron-withdrawing CHO group. |

| ~7.5 | Doublet (d) | ~8.4 | H-5 | Ortho-coupled to H-4. |

Data Summary: ¹³C NMR (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~188 | C=O | Highly deshielded aldehyde carbonyl carbon. |

| ~152 | C-2 / C-6 | Carbons attached to electronegative chlorine atoms. |

| ~141 | C-4 | Aromatic CH, deshielded by adjacent CHO. |

| ~130 | C-3 | Carbon bearing the aldehyde substituent. |

| ~125 | C-5 | Aromatic CH. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a larger number of scans to achieve good signal-to-noise.

-

Data Analysis: Integrate the ¹H NMR signals to confirm the 1:1:1 proton ratio. Measure the chemical shifts and coupling constants. Assign all peaks in both ¹H and ¹³C spectra to their respective atoms in the molecule.[13]

Part 3: Integrated Elucidation Workflow

Caption: A self-validating workflow for structure confirmation.

By following this workflow, a researcher can move from a synthesized product to a fully validated structure with a high degree of confidence. The convergence of molecular weight and elemental formula from MS, functional group identification from IR, and precise connectivity from NMR provides the authoritative grounding required in modern chemical research.

References

- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Organic Chemist's Guide to 2,6-Dichloropyridine-3-carbaldehyde: A Versatile Electrophilic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile and Physicochemical Characteristics

2,6-Dichloropyridine-3-carbaldehyde is a crystalline solid at room temperature. Its structure is characterized by a pyridine ring substituted with two strongly electron-withdrawing chlorine atoms at the ortho and para positions relative to the nitrogen, and an electrophilic aldehyde group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior, creating a molecule with distinct regions of reactivity.

The chlorine atoms significantly lower the electron density of the pyridine ring, making it susceptible to nucleophilic attack. Simultaneously, the aldehyde group provides a key electrophilic site for a wide array of classical carbonyl chemistries. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Table 1: Physicochemical and Identification Data [1]

| Property | Value | Source(s) |

| CAS Number | 55304-73-9 | [PubChem] |

| Molecular Formula | C₆H₃Cl₂NO | [PubChem] |

| Molecular Weight | 176.00 g/mol | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| Synonyms | 2,6-Dichloro-3-pyridinecarboxaldehyde, 2,6-Dichloronicotinaldehyde | [PubChem] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 44-48 °C (for the 2,6-dichloro-4-carbaldehyde isomer) | [Sigma-Aldrich][2] |

| Boiling Point | 268.2 ± 35.0 °C at 760 mmHg (Predicted for 4,6-isomer) | [Sigma-Aldrich][3][4] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate. Sparingly soluble in non-polar solvents like Hexane. | General chemical knowledge |

Note on Physical Properties: Specific, experimentally verified data for the melting and boiling points of the 2,6-dichloro-3-carbaldehyde isomer are not widely reported in readily accessible databases. The provided melting point is for the isomeric 2,6-dichloro-4-pyridinecarboxaldehyde and should be used as an approximate reference.[2] Researchers should determine these values experimentally for their specific batch.

Strategic Synthesis of the Core Scaffold

The preparation of this compound can be approached from two primary strategic directions: late-stage formylation of a pre-formed dichloropyridine ring or early-stage introduction of the carbon framework followed by chlorination and oxidation. The most commonly cited laboratory-scale method involves the selective oxidation of the corresponding primary alcohol.

Preferred Method: Oxidation of (2,6-Dichloropyridin-3-yl)methanol

This is the most direct and reliable laboratory-scale synthesis. The causality behind this choice rests on the commercial availability of the precursor, (2,6-dichloropyridin-3-yl)methanol, and the high efficiency and mild conditions of modern oxidation reagents.

Caption: Oxidation of the primary alcohol to the target aldehyde.

Detailed Experimental Protocol:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, 10 mL).

-

Reagent Addition: At room temperature (20-25 °C), add Dess-Martin periodinane (DMP) (4.8 g, 11.24 mmol, 2.0 equivalents) to the solution in one portion.[5]

-

Expert Insight: Using a full 2.0 equivalents of DMP ensures the reaction goes to completion, especially if the starting alcohol has trace water impurities. The reaction is mildly exothermic.

-

-

Reaction: Stir the resulting mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the aldehyde should appear.

-

Workup - Quenching: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir the biphasic mixture for 30 minutes to reduce the excess DMP.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Perform two additional extractions of the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to afford the crude this compound.[5] The product is often of sufficient purity (typically >80%) to be used directly in subsequent steps.[5]

-

Purification (Optional): If higher purity is required, the crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Alternatively, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be employed.

Alternative Route: Vilsmeier-Haack Formylation

An alternative, though less commonly documented for this specific substrate, is the direct formylation of 2,6-dichloropyridine. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic systems.[6][7][8][9][10][11]

Caption: Vilsmeier-Haack formylation of 2,6-dichloropyridine.

Causality and Feasibility: The high electron deficiency of the 2,6-dichloropyridine ring makes it a challenging substrate for electrophilic aromatic substitution.[12][13] The Vilsmeier reagent is a relatively weak electrophile, and forcing conditions may be required, potentially leading to lower yields and side products.[10] However, for large-scale synthesis where the starting 2,6-dichloropyridine is more economical than the corresponding alcohol, this route warrants investigation and optimization.

Spectroscopic Characterization and Analytical Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a benchmark for validation.

Table 2: Spectroscopic Data

| Technique | Data Interpretation |

| ¹H NMR | (400 MHz, CDCl₃): The spectrum is simple and diagnostic. Expect two doublets in the aromatic region and a singlet for the aldehyde proton. • δ 10.38 (s, 1H, -CHO) • δ 8.19 (d, J = 8.0 Hz, 1H, H-4) • δ 7.44 (d, J = 8.0 Hz, 1H, H-5) [5] |

| ¹³C NMR | (101 MHz, CDCl₃, Predicted): The carbon signals will be influenced by the electronegative chlorine and oxygen atoms. • ~188 ppm (C=O) • ~154 ppm (C2-Cl) • ~152 ppm (C6-Cl) • ~141 ppm (C4) • ~130 ppm (C3) • ~125 ppm (C5) |

| Mass Spec. | (ESI): Expect to observe the molecular ion peak [M+H]⁺ at m/z 176.0, along with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). |

| IR (KBr) | Key stretches include: • ~1700 cm⁻¹ (C=O, aldehyde carbonyl stretch) • ~2850, 2750 cm⁻¹ (C-H, aldehyde C-H stretches) • ~1550-1580 cm⁻¹ (C=C/C=N, pyridine ring stretches) • ~800-850 cm⁻¹ (C-Cl stretch) |

The Chemistry of a Bifunctional Reagent: Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Reactions at the Aldehyde Moiety

The aldehyde group undergoes all standard carbonyl reactions. Its reactivity is somewhat modulated by the electron-withdrawing nature of the dichloropyridine ring, which enhances the electrophilicity of the carbonyl carbon.

-

Reductive Amination: A powerful method for introducing substituted amine side chains, crucial for building diversity in medicinal chemistry libraries.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of α,β-unsaturated alkenes, extending the carbon skeleton.

-

Grignard and Organolithium Additions: To form secondary alcohols, which can be further oxidized or used as handles for diversification.

-

Condensation Reactions: Can act as an electrophile in aldol or Knoevenagel-type condensations to form more complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the electron-deficient pyridine ring are susceptible to displacement by strong nucleophiles. The reactivity follows the general order of C2/C6 positions being more activated than C4.

Caption: Nucleophilic aromatic substitution at the C2 and C6 positions.

Expert Insight: Selective mono-substitution can often be achieved by controlling stoichiometry and reaction temperature. The C2 position may exhibit slightly different reactivity from the C6 position due to the electronic influence of the adjacent aldehyde group. This potential for regioselectivity is a key advantage for the discerning synthetic chemist. For instance, amination reactions on similar dichloropyrimidine systems have shown that careful control of conditions can favor substitution at one position over another.[14]

Applications in Drug Discovery and Advanced Synthesis

While specific, large-scale industrial applications of this compound are not extensively documented in public literature, its structural motifs are present in numerous biologically active compounds. Its value lies in its role as a versatile intermediate for constructing complex molecular architectures.

Hypothetical Application in Kinase Inhibitor Synthesis:

Many kinase inhibitors, such as the multi-kinase inhibitor Sorafenib , feature a substituted pyridine core linked to an aryl urea moiety.[5][15][16][17] While the documented syntheses of Sorafenib do not start from this exact aldehyde, one can readily envision its use in a convergent synthesis.

Caption: A conceptual workflow for utilizing the aldehyde in multi-step synthesis.

This conceptual pathway demonstrates the strategic power of the reagent. A medicinal chemist could first perform a reductive amination on the aldehyde to install a desired side chain, then use the resulting secondary amine to direct a subsequent SNAr reaction at one of the chloro-positions, and finally displace the second chlorine to build the final complex scaffold. This step-wise, controlled functionalization is a hallmark of a valuable synthetic intermediate.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Information [1]

| Pictogram | GHS Code | Hazard Statement |

| 💀 | H301 | Toxic if swallowed |

| ❗ | H315 | Causes skin irritation |

| ❗ | H317 | May cause an allergic skin reaction |

| ❗ | H319 | Causes serious eye irritation |

| ❗ | H335 | May cause respiratory irritation |

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound represents a potent, bifunctional building block for advanced organic synthesis. Its true value is realized not as an end-product, but as a strategic starting point for creating molecular complexity. The combination of an electrophilic aldehyde and two displaceable chlorine atoms on an electron-poor pyridine ring provides chemists with a versatile toolkit for constructing novel heterocycles, particularly for applications in medicinal chemistry and drug discovery. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely integrate this valuable reagent into their synthetic programs to accelerate the discovery of next-generation therapeutics.

References

- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-二氯吡啶-4-甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. mdpi.com [mdpi.com]

- 4. 4,6-Dichloropyridine-3-carbaldehyde | 1060811-62-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. ijsr.net [ijsr.net]

- 12. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 13. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and a reactive aldehyde group, makes it a versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, positioning this compound as a valuable intermediate in the synthesis of novel pharmaceutical agents and fine chemicals. Pyridine derivatives, in particular, are known to be core components in numerous bioactive compounds, including antibacterial, anticancer, and anti-inflammatory agents[1]. This guide provides a comprehensive overview of the core physical and chemical properties, spectroscopic data, synthesis protocols, and safety considerations for this compound, offering field-proven insights for its effective application in research and development.

Section 1: Core Molecular Attributes & Physical Properties

The fundamental identity and physical characteristics of a compound are critical for its handling, application in reactions, and purification. This compound is a solid at room temperature, typically supplied as a high-purity crystalline powder.[2]

Structural and Physical Data Summary

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-Dichloronicotinaldehyde, 2,6-Dichloro-3-pyridinecarboxaldehyde | [3] |

| CAS Number | 55304-73-9 | [2][3][4] |

| Molecular Formula | C₆H₃Cl₂NO | [3][4] |

| Molecular Weight | 176.00 g/mol | [3] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% (GC) | [2] |

| Melting Point | Data not available; Isomer 5,6-dichloropyridine-3-carbaldehyde: 65-67°C | [5] |

| Storage | Store in an inert atmosphere at 2-8°C | [6] |

Molecular Structure Diagram

The structure of this compound is defined by a pyridine ring with chlorine atoms at positions 2 and 6, and a formyl (aldehyde) group at position 3.

Caption: Chemical structure of this compound.

Section 2: Spectroscopic & Structural Characterization

Accurate structural elucidation is paramount. The primary techniques for characterizing this compound are NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectroscopic Data Summary

| Technique | Key Data Points | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 10.38 (s, 1H, -CHO), 8.19 (d, J = 8.0Hz, 1H, Ar-H), 7.44 (d, J = 8.0Hz, 1H, Ar-H) | [2] |

| IR Spectroscopy | Characteristic peaks for C=O (aldehyde), C-Cl, and aromatic C-H/C=C stretching are expected. | [3] |

| Mass Spec. | Expected [M]+ peak at m/z ≈ 175, with a characteristic isotopic pattern for two chlorine atoms ([M+2] and [M+4] peaks). |

Expertise in Action: Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is a self-validating process; poor sample preparation or instrument setup will yield ambiguous results. This protocol outlines a standard procedure that ensures data integrity.

-

Sample Preparation (The Causality of Choice):

-

Step 1.1: Accurately weigh 5-10 mg of this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without risking solubility issues.

-

Step 1.2: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable. The deuterium lock signal is essential for the spectrometer's stability.

-

Step 1.3: Vortex the sample until fully dissolved. Visually inspect for any particulate matter. Rationale: A homogenous solution is critical for acquiring sharp, well-resolved spectral lines.

-

-

Instrumental Analysis:

-

Step 2.1: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Step 2.2: Insert the tube into the spectrometer and allow it to equilibrate to the probe temperature (typically 25°C).

-

Step 2.3: Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Rationale: Shimming corrects for minor inhomogeneities in the magnetic field, which is crucial for achieving high resolution.

-

Step 2.4: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans). Rationale: These parameters provide a good balance between signal intensity and experimental time.

-

Step 2.5: Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

Section 3: Chemical Properties & Reactivity Profile

The reactivity of this compound is governed by its three key functional components: the aldehyde group, the two chloro-substituents, and the nitrogen atom in the pyridine ring. The electron-withdrawing nature of the nitrogen and chlorine atoms renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack.

Key Reactive Sites

Caption: Key reactive sites and associated reaction classes.

-

Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a diverse range of derivatives.

-

C-Cl Bonds: The chlorine atoms are effective leaving groups, particularly in nucleophilic aromatic substitution (SₙAr) reactions. Their reactivity allows for the introduction of various nucleophiles (e.g., amines, alkoxides), which is a cornerstone of its utility in building complex molecules.

-

Pyridine Ring: The overall electron-deficient character of the ring facilitates SₙAr reactions and makes the chlorine atoms more labile compared to those on an electron-rich benzene ring.

Section 4: Synthesis & Manufacturing Insights

A common and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (2,6-dichloropyridin-3-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is often preferred due to its mild conditions and high efficiency.

Protocol: Dess-Martin Oxidation for Synthesis

This protocol describes a lab-scale synthesis adapted from established procedures.[2]

-

Reaction Setup:

-

Step 1.1: To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin periodinane (4.8 g, 11.24 mmol) portion-wise at ambient temperature (20-25°C). Rationale: Dichloromethane is an excellent solvent for both the substrate and reagent. Using a 2-fold excess of DMP ensures complete conversion of the alcohol.

-

Step 1.2: Stir the resulting mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The reaction is typically swift at room temperature. TLC provides a simple, qualitative check for the consumption of the starting material.

-

-

Workup and Purification:

-

Step 2.1: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue stirring for 30 minutes. Rationale: Sodium thiosulfate reduces the excess DMP and the iodinane byproduct, making them water-soluble and easier to remove.

-

Step 2.2: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 30 mL).

-

Step 2.3: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (50 mL) and brine (30 mL). Rationale: The washes remove residual quenching agent and inorganic salts, purifying the organic phase.

-

Step 2.4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Rationale: This step removes residual water before solvent evaporation. The crude product is often of sufficient purity (e.g., 80% yield) for direct use in subsequent steps.[2]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 5: Applications in Research & Drug Development

While specific drugs directly synthesized from this compound are not broadly cited, its parent scaffold, 2,6-dichloropyridine, is a crucial precursor in major pharmaceuticals. This highlights the immense potential of its derivatives.[7] The aldehyde functionality provides a synthetic handle to build out molecular complexity, making it a more advanced intermediate than the parent pyridine.

-

Precursor to Bioactive Scaffolds: The compound is an ideal starting point for synthesizing substituted pyridines, which are prevalent in medicinal chemistry. For example, dichloropyridine derivatives have been used to develop potent c-Met kinase inhibitors for cancer therapy and as precursors for HIV non-nucleoside reverse transcriptase inhibitors like Nevirapine.[8]

-

Cardiovascular Drug Development: The 2,6-dichloropyridine core is found in antiarrhythmic agents and potassium channel antagonists.[9] The aldehyde group on the 3-position allows for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.

-

Agrochemical Synthesis: Similar heterocyclic aldehydes are used in the synthesis of herbicides and fungicides.[5]

Section 6: Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[3]

GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | ☠️ | Danger | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | Warning | [3] |

| Skin Sensitization | H317: May cause an allergic skin reaction | ❗ | Warning | [3] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ | Warning | [3] |

| STOT, Single Exposure | H335: May cause respiratory irritation | ❗ | Warning | [3] |

Trustworthy Handling Protocols

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is under an inert atmosphere at 2-8°C.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

References

- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]

- 3. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. 5,6-dichloropyridine-3-carbaldehyde [myskinrecipes.com]

- 6. 2,6-Dichloropyridine CAS#: 2402-78-0 [m.chemicalbook.com]

- 7. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Spectral Characterization of 2,6-Dichloropyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral data for 2,6-Dichloropyridine-3-carbaldehyde (CAS No. 55304-73-9), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Intended for researchers, chemists, and quality control specialists, this document consolidates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide an unambiguous structural characterization. Each section includes not only the spectral data but also the underlying principles, experimental protocols, and expert interpretation required for confident compound identification and use in development workflows.

Introduction: The Molecular Profile

This compound is a disubstituted pyridine derivative featuring two electron-withdrawing chlorine atoms and an aldehyde functional group. This specific arrangement of substituents makes it a valuable intermediate for introducing the pyridyl moiety in complex target molecules. Accurate and thorough analytical characterization is paramount to ensure material quality, understand reactivity, and confirm identity in synthetic applications. This guide serves as a central reference for its spectroscopic signature.

The molecular structure, with IUPAC name this compound and a molecular weight of 176.00 g/mol , forms the basis of our spectral analysis[1].

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the hydrogen and carbon environments within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the pyridine ring.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons: the aldehyde proton and the two aromatic protons on the pyridine ring.

Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H (CHO) | ~10.3 | Singlet (s) | N/A |

| H-4 | ~7.6 | Doublet (d) | ~8.2 |

| H-5 | ~8.2 | Doublet (d) | ~8.2 |

Note: Data is based on typical values for similar structures and data available from chemical suppliers[2]. Actual shifts can vary with solvent and concentration.

Interpretation:

-

Aldehyde Proton (~10.3 ppm): The signal at the far downfield region is characteristic of an aldehyde proton. Its singlet multiplicity indicates no adjacent protons to couple with.

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring (H-4 and H-5) are adjacent to each other, resulting in a coupled AX spin system. They appear as doublets with a typical ortho-coupling constant of approximately 8.2 Hz. The H-5 proton is expected to be further downfield due to the anisotropic effect of the adjacent aldehyde group.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For this molecule, all six carbons are chemically non-equivalent and should produce six distinct signals.

Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~188 |

| C-2 | ~153 |

| C-6 | ~151 |

| C-5 | ~140 |

| C-4 | ~125 |

| C-3 | ~132 |

Note: Data is predicted based on established chemical shift ranges and additivity rules[3][4]. Quaternary carbons (C-2, C-3, C-6) may exhibit lower intensity.

Interpretation:

-

Carbonyl Carbon (~188 ppm): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons (125-153 ppm): The five carbons of the pyridine ring appear in the aromatic region. The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-6) are expected at the downfield end of this range. The carbon attached to the aldehyde (C-3) is also significantly deshielded. The protonated carbons (C-4 and C-5) appear at relatively higher fields within this region.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-resolution NMR spectra.

Figure 2: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 | Strong | Aldehyde C=O Stretch |

| ~1560, ~1540 | Strong | Aromatic C=C / C=N Stretch |

| ~1100 | Strong | C-Cl Stretch |

Source: ATR-IR data available from PubChem, sourced from Bio-Rad Laboratories/Sigma-Aldrich[1].

Interpretation: The IR spectrum provides definitive evidence for the key functional groups:

-

Strong C=O Stretch (~1710 cm⁻¹): This intense absorption is characteristic of the carbonyl group in an aromatic aldehyde. Its position reflects conjugation with the pyridine ring.

-

Aldehyde C-H Stretches (~2850, ~2750 cm⁻¹): The presence of two weak bands in this region is a classic indicator of an aldehyde C-H bond, often appearing as a Fermi doublet.

-

Aromatic Ring Stretches (~1560, ~1540 cm⁻¹): These absorptions confirm the presence of the pyridine ring.

-

C-Cl Stretch (~1100 cm⁻¹): A strong band in the fingerprint region corresponds to the C-Cl stretching vibration, confirming the presence of the chloro-substituents.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly as in step 1.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and crucial structural information through analysis of fragmentation patterns. For halogenated compounds, the isotopic distribution is a powerful confirmation tool.

Data Summary (Electron Ionization - EI):

| m/z (Mass-to-Charge) | Relative Intensity (%) | Proposed Fragment/Ion |

|---|---|---|

| 175 | High | [M]⁺ (with ²³⁵Cl) |

| 177 | ~65% of M⁺ | [M+2]⁺ (one ³⁷Cl) |

| 179 | ~10% of M⁺ | [M+4]⁺ (two ³⁷Cl) |

| 146/148/150 | Moderate | [M-CHO]⁺ |

| 140/142 | Moderate | [M-Cl]⁺ |

| 112 | High | [M-CHO-Cl]⁺ |

Note: Intensities are theoretical approximations based on natural isotopic abundance. Fragmentation is predicted based on established principles[5].

Interpretation:

-

Molecular Ion Cluster (m/z 175, 177, 179): The most critical feature is the molecular ion (M⁺) peak cluster. The presence of two chlorine atoms results in a characteristic pattern. The peak at m/z 175 corresponds to the molecule with two ³⁵Cl isotopes. The peak at m/z 177 (M+2) arises from molecules containing one ³⁵Cl and one ³⁷Cl, and the peak at m/z 179 (M+4) corresponds to two ³⁷Cl isotopes. The approximate 100:65:10 intensity ratio is definitive proof of a dichlorinated compound.

-

Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (•CHO, 29 Da) leading to the fragment at m/z 146, and the loss of a chlorine radical (•Cl, 35/37 Da) resulting in the fragment at m/z 140.

Figure 3: Proposed EI-MS fragmentation pathway.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.

-

Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to ensure elution.

-

-

MS Method:

-

Ionization: As the compound elutes from the GC column, it enters the ion source (typically set to 230 °C) and is ionized by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 40-300).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Conclusion: A Unified Spectroscopic Identity

The collective evidence from NMR, IR, and MS provides a robust and unequivocal structural confirmation of this compound.

-

NMR spectroscopy confirms the unique proton and carbon environments, establishing the precise substitution pattern on the pyridine ring.

-

IR spectroscopy provides definitive proof of the key functional groups, notably the aromatic aldehyde and the carbon-chlorine bonds.

-

Mass spectrometry confirms the molecular weight and elemental formula, with the characteristic isotopic pattern of the molecular ion providing unambiguous evidence for the presence of two chlorine atoms.

This consolidated spectral guide serves as an authoritative reference for scientists, ensuring the confident identification and application of this important chemical intermediate.

References

- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR [m.chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2,6-Dichloropyridine-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 2,6-Dichloropyridine-3-carbaldehyde

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules.[1][2] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a carbaldehyde group, imparts a unique combination of reactivity and physicochemical properties.[3] A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to optimize their experimental designs and achieve reliable, reproducible results.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. Key properties of this compound that govern its solubility include:

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | [3] |

| Molecular Weight | 176.00 g/mol | [3] |

| Structure | A pyridine ring with chlorine atoms at positions 2 and 6, and a carbaldehyde group at position 3. | [3] |

| Polarity | The presence of the electronegative nitrogen atom in the pyridine ring, the chlorine atoms, and the polar carbonyl group in the carbaldehyde function suggest that the molecule is polar. |

The presence of both halogen and aldehyde functional groups on a pyridine scaffold suggests a complex interplay of intermolecular forces, including dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.

Principles of Solubility: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. For this compound, its inherent polarity suggests a greater affinity for polar organic solvents.

Solvent Classification and Predicted Solubility:

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and the oxygen of the carbaldehyde group. Good solubility is generally expected.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess significant dipole moments and can interact favorably with the polar regions of the solute molecule. High solubility is anticipated in many of these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

A systematic experimental approach is essential for accurately quantifying the solubility of this compound. The following protocol outlines a reliable method for this determination.

Materials and Equipment:

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like NMR.[4]

-

Volumetric flasks and pipettes

Experimental Workflow:

The process of determining solubility can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial. Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or NMR method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Tabulating Solubility Data

For clear comparison and record-keeping, the experimentally determined solubility data should be organized in a structured table.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Dimethylformamide (DMF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Conclusion

References

An In-depth Technical Guide to 2,6-Dichloropyridine-3-carbaldehyde: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

This guide provides a comprehensive technical overview of 2,6-dichloropyridine-3-carbaldehyde, a pivotal building block for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. Its unique structural features, characterized by an electron-deficient pyridine ring bearing two chlorine atoms and an aldehyde group, render it a versatile synthon for the construction of complex molecular architectures.

Core Molecular Attributes

This compound is a chlorinated pyridine derivative that serves as a valuable intermediate in organic synthesis.

Molecular Formula: C6H3Cl2NO[1]

Molecular Weight: 176.00 g/mol [1]

Structural and Physicochemical Properties

The strategic placement of two electron-withdrawing chlorine atoms at the 2 and 6 positions of the pyridine ring significantly influences its reactivity, making the ring susceptible to nucleophilic attack. The aldehyde group at the 3-position provides a reactive handle for a wide array of chemical transformations.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2,6-Dichloro-3-pyridinecarboxaldehyde, 2,6-Dichloronicotinaldehyde | PubChem |

| CAS Number | 55304-73-9 | PubChem[1] |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Melting Point | 70-74 °C | Sigma-Aldrich |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | General Knowledge |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available pyridine derivatives. One common approach involves the chlorination and formylation of a suitable pyridine precursor.

A plausible synthetic pathway is outlined below:

References

Navigating the Chemistry of 2,6-Dichloropyridine-3-carbaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine-3-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its utility is derived from the reactivity of the aldehyde group and the potential for nucleophilic substitution of the two chlorine atoms on the pyridine ring. However, the very features that make this compound a valuable synthetic building block also contribute to its potential hazards. This guide provides an in-depth exploration of the safety and hazards associated with this compound, offering practical insights and protocols to ensure its safe handling and use in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | --INVALID-LINK--[1] |

| Molecular Weight | 176.00 g/mol | --INVALID-LINK--[1] |

| Appearance | White to orange to green powder to crystal | ChemicalBook[2] |

| Melting Point | 74-75 °C | ChemicalBook[2] |

| Boiling Point | 95°C at 3mmHg | ChemicalBook[2] |

| Solubility | Insoluble in water | ChemicalBook[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity, skin irritation, and eye irritation.[1][4]

GHS Pictograms:

Signal Word: Danger[1]

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Toxicological Profile and Mechanistic Insights

The toxicity of this compound stems from its chemical reactivity. The aldehyde functional group can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and enzymes, potentially disrupting their normal function. The dichloropyridine core, a known structural motif in some bioactive molecules, can also contribute to its toxicological profile.

-

Acute Oral Toxicity: The "Toxic if swallowed" classification indicates that small quantities of the compound can cause serious health effects or death if ingested.[1][2] This is likely due to its rapid absorption and systemic distribution, leading to widespread cellular damage.

-

Skin and Eye Irritation: The irritant properties are a result of the compound's ability to cause localized inflammation and damage to skin and eye tissues upon contact.[1][4] This is a common characteristic of reactive aldehydes.

-

Respiratory Irritation: Inhalation of the dust or powder can irritate the mucous membranes and upper respiratory tract.[1]

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if they become contaminated.[4]

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6][7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3][5]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Experimental Workflow: A Safety-First Approach

The following diagram illustrates a typical experimental workflow involving this compound, with critical safety checkpoints highlighted.

Caption: A generalized experimental workflow highlighting key safety considerations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Containment and Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[8]

Reactivity and Incompatibilities

-

Chemical Stability: The compound is stable under normal storage and handling conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][5]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3][8]

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste materials should be treated as hazardous.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and harness the synthetic potential of this compound in a safe and responsible manner. A culture of safety, grounded in knowledge and vigilance, is paramount in any laboratory setting.

References

- 1. This compound | C6H3Cl2NO | CID 12259383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE | 55304-73-9 [amp.chemicalbook.com]

- 3. 2,6-Dichloropyridine(2402-78-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the GHS Classification of 2,6-Dichloropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine-3-carbaldehyde, a halogenated pyridine derivative with the CAS number 55304-73-9, is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, makes it a versatile intermediate. However, these same structural features contribute to a distinct toxicological profile that necessitates a thorough understanding and strict adherence to safety protocols.

This technical guide provides a comprehensive analysis of the Globally Harmonized System (GHS) classification for this compound. Moving beyond a simple recitation of hazard statements, this document, authored from the perspective of a Senior Application Scientist, delves into the scientific rationale and toxicological principles that underpin each classification. We will explore the likely experimental evidence that leads to its specific hazard designations, providing researchers and drug development professionals with the in-depth knowledge required for safe handling, risk assessment, and protocol design.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO | PubChem[1] |

| Molecular Weight | 176.00 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | Sigma-Aldrich |

| CAS Number | 55304-73-9 | PubChem[1] |

GHS Classification Summary

This compound is classified under the GHS with the following hazard categories and statements, which are consistently reported across multiple supplier Safety Data Sheets (SDS) and chemical databases.[1]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | 💀 | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | ❗ | Warning | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

Toxicological Deep Dive: The Causality Behind the Classification

The GHS classification is not arbitrary; it is derived from a weight-of-evidence approach based on specific toxicological data. While detailed, publicly available toxicology studies for this compound are limited, we can infer the basis for its classification by examining the established GHS criteria and data from structurally similar compounds. This structure-activity relationship (SAR) analysis is a cornerstone of modern toxicology and risk assessment.

Acute Toxicity, Oral - Category 3 (H301: Toxic if swallowed)